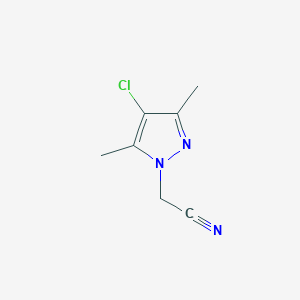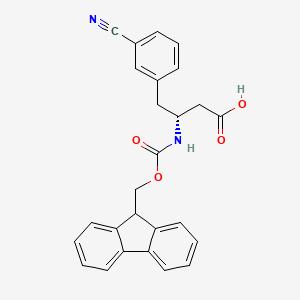
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
The compound (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetonitrile belongs to the pyrazole class of heterocyclic compounds, recognized for their significant role in various biological activities and their use as synthons in organic synthesis. Pyrazoles exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis of pyrazole derivatives is often achieved through condensation followed by cyclization processes, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and acetamide. These methodologies facilitate the annelation of different heterocyclic nuclei to pyrazoles, extending the heterocyclic system's categories and thereby enhancing the potential for discovering more active biological agents (Dar & Shamsuzzaman, 2015).
Antifungal Applications
In the context of combating Bayoud disease, which affects date palms in North Africa and the Middle East, derivatives of pyrazole, including this compound, have been explored for their antifungal properties. Structure–activity relationship (SAR) analyses of various compounds against Fusarium oxysporum f. sp. albedinis (F.o.a.) reveal that certain pyrazole derivatives possess common antifungal pharmacophore sites, indicating their potential in developing targeted antifungal strategies (Kaddouri et al., 2022).
Bioevaluation and Therapeutic Potential
The pyrazole moiety is integral to numerous compounds exhibiting significant agrochemical and pharmaceutical activities. Research into pyrazole derivatives synthesized under various conditions has highlighted their potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant applications. These findings underscore the versatility of the pyrazole core in contributing to the development of new therapeutic agents and agrochemical products (Sheetal et al., 2018).
Anticancer Applications
Pyrazoline derivatives, closely related to pyrazoles, have been extensively studied for their anticancer properties. Research indicates that pyrazolines exhibit significant biological effects, making them a focal point in pharmaceutical chemistry for the development of new anticancer agents. The exploration of synthetic strategies for pyrazoline derivatives aims to enhance their biological efficacy against cancer, highlighting the potential of these compounds in oncological research (Ray et al., 2022).
Safety and Hazards
The safety information for 4-Chloro-3,5-dimethyl-1H-pyrazole indicates that it has the GHS06 pictogram with the signal word “Danger”. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile are currently unknown. Pyrazole derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound’s physical properties such as its predicted melting point of 11023°C , boiling point of 341.3°C , and density of 1.4 g/cm^3 may influence its pharmacokinetic properties.
Result of Action
It’s worth noting that other pyrazole derivatives have been found to have various biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. For instance, its stability may be affected by temperature given its predicted melting and boiling points .
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYPLHXOYMVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239701 |
Source


|
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-52-0 |
Source


|
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














